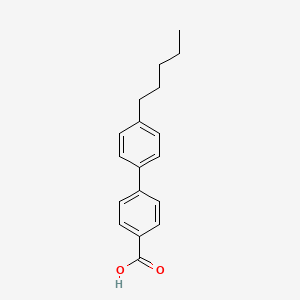

4-(4-Pentylphenyl)benzoic acid

Description

The exact mass of the compound 4-(4-Pentylphenyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Pentylphenyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Pentylphenyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-pentylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h6-13H,2-5H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGQQLFRUKMDSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366236 | |

| Record name | 4-(4-pentylphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59662-47-4 | |

| Record name | 4′-Pentyl[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59662-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-pentylphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pentyl-4'-biphenylcarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Pentylphenyl)benzoic acid fundamental properties

An In-depth Technical Guide to 4-(4-Pentylphenyl)benzoic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 4-(4-Pentylphenyl)benzoic acid. It delves into the core physicochemical properties, synthesis, characterization, and potential applications of this molecule, grounding all information in established scientific principles and methodologies.

Introduction and Strategic Importance

4-(4-Pentylphenyl)benzoic acid, also known as 4'-Pentyl-[1,1'-biphenyl]-4-carboxylic acid, is a biphenyl derivative characterized by a pentyl group and a carboxylic acid moiety at opposite ends of the biphenyl core. This specific arrangement of lipophilic (pentyl chain) and polar (carboxylic acid) functionalities imparts unique properties, making it a molecule of significant interest in materials science and medicinal chemistry.

Its rigid biphenyl core is a common structural motif in liquid crystals, where the pentyl chain contributes to the molecule's ability to self-assemble into ordered mesophases.[1] In the realm of drug discovery, the biphenyl scaffold is a privileged structure, and derivatives of benzoic acid are fundamental building blocks for a wide array of therapeutic agents, noted for applications ranging from anticancer to antimicrobial.[2][3][4] Understanding the fundamental properties of this compound is therefore crucial for its effective utilization as a synthetic intermediate or a functional material.

Core Physicochemical Properties

The functional characteristics of 4-(4-Pentylphenyl)benzoic acid are dictated by its molecular structure. The quantitative properties are summarized below. It is important to note that properties such as melting point can vary depending on the crystalline form (polymorphism) and purity of the sample.[5]

| Property | Value | Source |

| CAS Number | 59662-47-4 | [5][6] |

| Molecular Formula | C₁₈H₂₀O₂ | [6] |

| Molar Mass | 268.35 g/mol | [6] |

| Melting Point | 177 °C to 268 °C (polymorph dependent) | [1][5] |

| Boiling Point | 425.6 ± 34.0 °C (Predicted) | [5] |

| Density | 1.075 ± 0.06 g/cm³ (Predicted) | [5][6] |

| pKa | 4.22 (Predicted) | [5] |

| Storage | Sealed in a dry environment at room temperature. | [5] |

Molecular Structure Diagram

Caption: Chemical structure of 4-(4-Pentylphenyl)benzoic acid.

Synthesis and Purification Protocol

A robust and scalable synthesis for 4-(4-Pentylphenyl)benzoic acid utilizes the haloform reaction, a classic and reliable method for converting aryl methyl ketones into the corresponding carboxylic acids. This pathway is advantageous due to the availability of the starting materials and the high yields achievable.

Experimental Protocol: Synthesis via Haloform Reaction

This protocol is adapted from established procedures for synthesizing 4'-substituted-4-biphenylcarboxylic acids.[1]

Step 1: Preparation of Sodium Hypobromite Solution

-

Rationale: The hypobromite ion (BrO⁻) is the active oxidizing agent in this haloform reaction. It is generated in situ from bromine and sodium hydroxide for immediate use, as it is unstable. The reaction is kept cold (10-15 °C) to minimize disproportionation of the hypobromite into bromate and bromide.

-

In a suitable vessel, dissolve 2 kg of sodium hydroxide in 7.5 L of water, then cool the solution to 10-15 °C using an ice bath.

-

Slowly add 1.8 kg of bromine to the cold sodium hydroxide solution with continuous stirring. Maintain the temperature below 15 °C throughout the addition. The resulting solution contains sodium hypobromite.

Step 2: Oxidation of 4'-n-Pentyl-4-acetylbiphenyl

-

Rationale: The methyl ketone (4'-n-pentyl-4-acetylbiphenyl) is the substrate. The reaction proceeds via base-catalyzed halogenation of the methyl group, followed by nucleophilic acyl substitution to cleave the C-C bond, forming bromoform (CHBr₃) and the sodium salt of the desired carboxylic acid. Dioxane is used as a co-solvent to ensure miscibility of the organic substrate and the aqueous hypobromite solution.

-

In a 30 L reactor equipped with a stirrer and reflux condenser, dissolve 883 g of 4'-n-pentyl-4-acetylbiphenyl in 3.75 L of p-dioxane.

-

Slowly add the prepared sodium hypobromite solution to the dioxane solution over approximately 50 minutes.

-

After the addition is complete, warm the mixture to 35-40 °C and stir for 3 hours to drive the reaction to completion.

Step 3: Work-up and Product Isolation

-

Rationale: Sodium bisulfite is added to quench any unreacted bromine or hypobromite, reducing it to bromide. Acidification with hydrochloric acid protonates the carboxylate salt, causing the free carboxylic acid, which is poorly soluble in water, to precipitate out of the solution.

-

Allow the reaction mixture to stand overnight.

-

Add 250 g of sodium bisulfite and stir to ensure complete quenching.

-

Carefully neutralize the mixture by adding 2.8 L of concentrated hydrochloric acid. A solid precipitate of 4-(4-Pentylphenyl)benzoic acid will form.

-

Isolate the solid product by filtration.

-

Wash the filter cake thoroughly with water to remove inorganic salts.

Step 4: Purification by Recrystallization

-

Rationale: Recrystallization is a highly effective method for purifying solid organic compounds. Acetic acid is chosen as the solvent because the product has high solubility at elevated temperatures and low solubility at room temperature, allowing for high recovery of pure crystals upon cooling.

-

Dry the crude solid.

-

Transfer the dried solid to a clean vessel and add 6 L of acetic acid.

-

Heat the mixture with stirring until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature, which promotes the formation of well-defined crystals.

-

Filter the recrystallized product, wash with a small amount of cold acetic acid, and then dry thoroughly to yield pure 4-(4-Pentylphenyl)benzoic acid.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-(4-Pentylphenyl)benzoic acid.

Spectroscopic Characterization Profile

In the absence of specific library spectra, the structure of 4-(4-Pentylphenyl)benzoic acid can be reliably confirmed using standard spectroscopic techniques. The expected profile is detailed below, providing a self-validating system for identity and purity assessment.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features of the carboxylic acid group and the aromatic rings.

-

O-H Stretch: A very broad and strong absorption is expected from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[7]

-

C-H Stretch: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl group will be observed just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid, conjugated with the aromatic ring.[8]

-

C=C Stretch: Aromatic ring C=C stretching vibrations will produce medium to weak bands in the 1450-1600 cm⁻¹ region.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum should show distinct signals for the carboxylic acid proton, the aromatic protons, and the aliphatic protons of the pentyl chain.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Aromatic Protons | 7.2 - 8.2 | Doublets, Multiplets | 8H |

| Benzylic Protons (-CH₂-) | ~2.6 | Triplet | 2H |

| Methylene Protons (-CH₂-) | 1.3 - 1.7 | Multiplets | 6H |

| Terminal Methyl (-CH₃) | ~0.9 | Triplet | 3H |

-

Rationale: The carboxylic acid proton is highly deshielded and often broad due to hydrogen bonding and exchange.[7] The aromatic protons will appear as a complex set of signals characteristic of a 1,4,1',4'-tetrasubstituted biphenyl system. The aliphatic protons of the pentyl chain will show standard splitting patterns and integrations, with the benzylic protons being the most deshielded.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR provides a map of all unique carbon environments in the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 165 - 175 |

| Aromatic Carbons | 125 - 148 |

| Aliphatic Carbons (Pentyl) | 14 - 36 |

-

Rationale: The carbonyl carbon of the carboxylic acid is significantly deshielded.[7] The spectrum will show multiple signals in the aromatic region due to the different electronic environments of the substituted and unsubstituted carbons. The five distinct carbons of the pentyl chain will appear in the upfield aliphatic region.

Applications and Research Opportunities

The unique bifunctional nature of 4-(4-Pentylphenyl)benzoic acid makes it a valuable compound in several advanced research areas.

-

Liquid Crystals: As a mesogen, this molecule can be used to form liquid crystalline phases. The interplay between the rigid biphenyl core and the flexible pentyl chain is key to its self-assembly properties. It can be used as a component in liquid crystal mixtures for display technologies or as a precursor for liquid crystal polymers.[1]

-

Pharmaceutical Synthesis: Benzoic acid and its derivatives are crucial intermediates in drug synthesis.[3][9] This particular molecule can serve as a "building block" to introduce a lipophilic biphenyl moiety into a larger drug candidate, potentially enhancing its binding affinity to biological targets or improving its pharmacokinetic profile.

-

Advanced Polymers: The carboxylic acid group allows this molecule to be used as a monomer in polymerization reactions. For instance, it could be incorporated into polyesters or polyamides to create high-performance polymers with tailored thermal and mechanical properties.

Safety and Handling

As a laboratory chemical, 4-(4-Pentylphenyl)benzoic acid should be handled with appropriate care, following standard good laboratory practices.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[10]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11] For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and consult a physician.[10]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place.[5]

References

-

ChemBK. 4-(4-n-Pentylphenyl)Benzoic Acid - Physico-chemical Properties. [Link]

-

PubChem. Benzoic acid, 4-propyl-, 4-pentylphenyl ester. [Link]

-

CAS Common Chemistry. Benzoic acid, 4-(hexyloxy)-, 4-pentylphenyl ester. [Link]

-

LookChem. Benzoic acid, 4-pentyl-, 4-carboxyphenyl ester Safety Data Sheets(SDS). [Link]

-

LookChem. Cas 50649-60-0, 4-Pentylphenyl 4-propylbenzoate. [Link]

-

ResearchGate. Synthesis of 4-(4-pentenyloxy)benzoic acid). [Link]

-

Supporting Information. General procedure for the Ni-catalyzed carboxylation of aryl halides. [Link]

-

MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

-

PrepChem.com. Synthesis of 4'-n-pentyl-4-biphenylcarboxylic acid. [Link]

- Google Patents. CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid.

-

NIST WebBook. Benzoic acid, 4-methylphenyl ester. [Link]

- Google Patents. Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

-

ResearchGate. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]

-

SpectraBase. Benzoic acid, 4-chloro-, 4-acetylphenyl ester. [Link]

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... [Link]

-

Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 59662-47-4 CAS MSDS (4-(4-n-Pentylphenyl)benzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4-(4-n-Pentylphenyl)Benzoic Acid [chembk.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. annexechem.com [annexechem.com]

- 10. lookchem.com [lookchem.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

The Mesogenic Nature of 4-(4-Pentylphenyl)benzoic Acid: A Technical Guide to its Liquid Crystalline Properties

This technical guide provides an in-depth exploration of 4-(4-Pentylphenyl)benzoic acid, a representative calamitic liquid crystal. While the initial query into its "mechanism of action" suggested a biological role, extensive analysis reveals its primary scientific and industrial significance lies in the field of materials science, specifically in its ability to form liquid crystalline phases. This document is intended for researchers, materials scientists, and professionals in drug development who may encounter such molecules and seek to understand their physicochemical properties. We will delve into the structural underpinnings of its mesogenic behavior, the nature of the liquid crystal phases it forms, the experimental methodologies for its characterization, and the potential applications of this class of materials.

Introduction to Calamitic Liquid Crystals

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] These materials can flow like a liquid, yet their constituent molecules maintain a degree of orientational order, similar to a crystal.[1] This dual nature gives rise to anisotropic physical properties, which are central to their applications.[2]

Thermotropic liquid crystals, which exhibit phase transitions as a function of temperature, are broadly classified by their molecular shape.[3] 4-(4-Pentylphenyl)benzoic acid belongs to the class of calamitic liquid crystals, which are characterized by their rod-like or elongated molecular structure.[4][5] This anisotropic geometry is a fundamental prerequisite for the formation of liquid crystalline phases, or mesophases.[4]

The structure of a typical calamitic mesogen consists of three key components: a rigid core, flexible terminal groups, and often a linking group.[6] The rigid core, typically composed of aromatic rings, provides the structural stability for anisotropic ordering, while the flexible terminal chains, such as the pentyl group in our molecule of interest, influence the temperature range of the mesophases.[6][7]

Molecular Structure and Mesogenic Properties of 4-(4-Pentylphenyl)benzoic Acid

The liquid crystalline behavior of 4-(4-Pentylphenyl)benzoic acid is a direct consequence of its molecular architecture. Let's dissect its structure to understand how it promotes the formation of mesophases.

-

Rigid Core: The molecule possesses a rigid biphenyl benzoic acid core. This extended, planar structure is crucial for establishing the long-range orientational order characteristic of liquid crystals.[7][8] The aromatic rings contribute to strong intermolecular π-π stacking and van der Waals interactions, which favor parallel alignment of the molecules.

-

Flexible Terminal Group: The pentyl (C5H11) chain at one end of the biphenyl core is a flexible, non-polar tail. This alkyl chain disrupts perfect crystalline packing, lowering the melting point and allowing for the existence of intermediate liquid crystalline phases before transitioning to an isotropic liquid at higher temperatures.[6] The length of this alkyl chain is a key determinant of the specific mesophases formed and their transition temperatures.[8]

-

Polar Carboxylic Acid Group: The carboxylic acid (-COOH) group at the other end introduces polarity and the capacity for strong hydrogen bonding. This can lead to the formation of dimers, effectively elongating the molecular unit and enhancing the stability of the liquid crystal phases.

The interplay of these structural features—a rigid core promoting alignment and flexible/polar terminals modulating the packing and transition temperatures—is the fundamental "mechanism" behind the liquid crystalline nature of 4-(4-Pentylphenyl)benzoic acid.

Figure 1: Molecular structure of 4-(4-Pentylphenyl)benzoic acid.

Expected Liquid Crystalline Phases

As a calamitic mesogen, 4-(4-Pentylphenyl)benzoic acid is expected to exhibit one or more of the following thermotropic liquid crystal phases upon heating from its solid crystalline state:

Nematic Phase (N)

The nematic phase is the least ordered liquid crystal phase.[2] In this phase, the molecules have long-range orientational order, meaning they tend to align along a common axis, referred to as the director (n ).[9] However, they lack any long-range positional order, and their centers of mass are randomly distributed, allowing the material to flow like a liquid.[1] The nematic phase is characterized by its fluidity and thread-like optical textures (Schlieren textures) when viewed under a polarized light microscope.[1][10]

Smectic Phases (Sm)

At temperatures below the nematic phase, more ordered smectic phases may appear.[1] In smectic phases, in addition to long-range orientational order, the molecules exhibit a degree of positional order, organizing themselves into layers.[1]

-

Smectic A (SmA) Phase: The molecules are aligned with their long axes perpendicular to the layer planes. The molecules are randomly positioned within the layers, making each layer a two-dimensional liquid.[1]

-

Smectic C (SmC) Phase: Similar to the Smectic A phase, but the molecules are tilted at an angle to the layer normal.[1]

The presence and type of smectic phase are highly dependent on the length of the flexible alkyl chain and the strength of intermolecular interactions.

Figure 2: Arrangement of molecules in Nematic and Smectic phases.

Experimental Characterization of Liquid Crystalline Phases

The identification and characterization of the liquid crystalline phases of 4-(4-Pentylphenyl)benzoic acid involve two primary analytical techniques: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[11][12]

Polarized Optical Microscopy (POM)

POM is a crucial technique for the visual identification of liquid crystal phases.[12] The sample is placed between two crossed polarizers and observed as a function of temperature.

-

Isotropic Liquid: Appears dark (extinguished) as it does not alter the polarization of light.

-

Liquid Crystal Phases: Being birefringent, they rotate the plane of polarized light and appear as bright, often colorful, and textured regions.[9] Each liquid crystal phase has a characteristic optical texture that aids in its identification. For instance, the nematic phase often exhibits a "Schlieren" texture.[1][10]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpy changes associated with phase transitions.[11][12] A small sample is heated or cooled at a controlled rate, and the heat flow to or from the sample is measured relative to a reference.

-

Phase Transitions: First-order phase transitions (e.g., crystal to smectic, smectic to nematic, nematic to isotropic) appear as endothermic peaks on heating and exothermic peaks on cooling.

-

Enthalpy of Transition (ΔH): The area under a transition peak is proportional to the enthalpy change, providing information about the degree of molecular ordering change during the transition.

| Transition | Temperature (°C) | Enthalpy (ΔH) |

| Crystal → Mesophase | Tm | ΔHm |

| Mesophase 1 → Mesophase 2 | T1 | ΔH1 |

| Mesophase → Isotropic | Tc (Clearing Point) | ΔHc |

| Note: The values in this table are placeholders and would be determined experimentally for 4-(4-Pentylphenyl)benzoic acid. |

Experimental Workflow:

Figure 3: Experimental workflow for liquid crystal characterization.

Potential Applications

Calamitic liquid crystals with biphenyl benzoic acid cores are foundational materials for liquid crystal displays (LCDs).[6] The ability to control the alignment of the molecules with an electric field allows for the modulation of light, which is the basic principle of LCD technology.[2] While 4-(4-Pentylphenyl)benzoic acid itself may not be a component of modern display mixtures, its study provides fundamental insights into the structure-property relationships that guide the design of new liquid crystal materials. Other potential applications for this class of materials include:

-

Temperature Sensors: The pitch of chiral nematic phases (which can be induced by adding a chiral dopant) is temperature-dependent, leading to a change in the color of reflected light.[13]

-

Anisotropic Solvents: Liquid crystals can be used as ordered solvents in chemical reactions and for spectroscopic studies.[13]

-

Organic Semiconductors: The self-assembling nature of liquid crystals is being explored for applications in organic electronics.

Conclusion

References

- Wikipedia. Liquid crystal. [URL: https://en.wikipedia.org/wiki/Liquid_crystal]

- Dissemination of IT for the Promotion of Materials Science (DoITPoMS). Liquid Crystals (all content). [URL: https://www.doitpoms.ac.uk/tlplib/liquid_crystals/index.php]

- Spectroscopy Online. Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. [URL: https://www.spectroscopyonline.com/view/study-reveals-structural-insights-into-phase-transitions-of-discotic-liquid-crystal]

- DeVries, G. (2005). 3.014 Materials Laboratory November 16-21, 2005 Lab Week 3 – Module γ1 DSC and Polarized light microscopy study of liquid crystals. [URL: https://mtl.mit.edu/sites/default/files/2020-08/LiquidXtal_Lab.pdf]

- Merck Group. Liquid crystal phases. [URL: https://www.merckgroup.com/en/company/history/discoveries/liquid-crystals/liquid-crystal-phases.html]

- TCI EUROPE N.V. Liquid Crystal (LC) Materials. [URL: https://www.tcichemicals.

- Taylor & Francis Online. New series of fluorinated hydrogen-bonded liquid crystals with SmB and nematic phases. [URL: https://www.tandfonline.com/doi/full/10.1080/02678292.2022.2131932]

- ResearchGate. Investigation of liquid crystalline phases using microscopy, differential scanning calorimetry and rheological techniques. [URL: https://www.researchgate.net/publication/230985229_Investigation_of_liquid_crystalline_phases_using_microscopy_differential_scanning_calorimetry_and_rheological_techniques]

- Characterization of Liquid Crystals. [URL: https://www.researchgate.net/figure/Various-techniques-have-been-used-to-characterize-liquid-crystals-The-main-factors-to-be-c_fig1_321855776]

- Al-Hamdani, A. H., et al. (2009). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International journal of molecular sciences, 10(11), 4772–4784. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2792671/]

- Science Info. Liquid Crystals: 3 Types, Amazing Applications. [URL: https://scienceinfo.com/liquid-crystals/]

- ResearchGate. Plot of the nematic to isotropic liquid and the nematic to smectic A (a) and smectic C (b) phase transition temperatures (°C). [URL: https://www.researchgate.net/figure/Plot-of-the-nematic-to-isotropic-liquid-and-the-nematic-to-smectic-A-a-and-smectic-C-b_fig5_358686118]

- MDPI. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. [URL: https://www.mdpi.com/1422-0067/10/11/4772]

- TCI Chemicals. Liquid Crystal Materials. [URL: https://www.tcichemicals.

- Ha, S. T., et al. (2021). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. Molecules, 26(23), 7352. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8659103/]

- International Journal of Science and Research (IJSR). Liquid Crystal and their Applications. [URL: https://www.ijsr.net/archive/v4i1/SUB15219.pdf]

- ResearchGate. Phase Structures of Calamitic Liquid Crystals. [URL: https://www.researchgate.net/publication/322904629_Phase_Structures_of_Calamitic_Liquid_Crystals]

- ResearchGate. Mesomorphic properties of liquid crystalline compounds with biphenyl moiety containing azo-ester, azo-cinnamate central linkages and different terminal group. [URL: https://www.researchgate.net/publication/230773645_Mesomorphic_properties_of_liquid_crystalline_compounds_with_biphenyl_moiety_containing_azo-ester_azo-cinnamate_central_linkages_and_different_terminal_group_]

- MDPI. Nematic and Smectic Phases: Dynamics and Phase Transition. [URL: https://www.mdpi.com/1996-1944/13/18/4215]

- ResearchGate. Synthesis of 4-(4-pentenyloxy)benzoic acid). [URL: https://www.researchgate.net/figure/Synthesis-of-4-4-pentenyloxybenzoic-acid_fig1_264473859]

- Buletinul Institutului Politehnic din Iasi. SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. [URL: https://www.researchgate.net/publication/289525281_SYNTHESIS_LIQUID_CRYSTALLINE_PROPERTIES_AND_THERMAL_STABILITY_OF_4-4-ALKYLOXYPHENYLAZO_BENZOIC_ACIDS]

- ResearchGate. Mesomorphic Properties of 4-(4-Pyridyl)Benzoic Acid Esters. [URL: https://www.researchgate.net/publication/236171731_Mesomorphic_Properties_of_4-4-PyridylBenzoic_Acid_Esters]

Sources

- 1. Liquid crystal - Wikipedia [en.wikipedia.org]

- 2. Liquid crystal phases [merckgroup.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Liquid Crystals (all content) [doitpoms.ac.uk]

- 5. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. bhu.ac.in [bhu.ac.in]

- 13. scienceinfo.com [scienceinfo.com]

4-(4-Pentylphenyl)benzoic acid literature review

An In-Depth Technical Guide to 4-(4-Pentylphenyl)benzoic Acid for Researchers and Drug Development Professionals

Abstract

Introduction

4-(4-Pentylphenyl)benzoic acid, also known as 4'-pentyl-[1,1'-biphenyl]-4-carboxylic acid, belongs to the class of calamitic (rod-like) liquid crystals. These molecules possess a unique combination of fluidity and long-range orientational order, making them responsive to external stimuli such as temperature and electric fields. The structure of 4-(4-pentylphenyl)benzoic acid, featuring a rigid biphenyl core, a flexible pentyl chain, and a hydrogen-bonding carboxylic acid group, gives rise to its rich mesomorphic behavior and potential for self-assembly.

This guide is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, characterization, and application of novel liquid crystalline materials. By providing a detailed understanding of 4-(4-pentylphenyl)benzoic acid, we aim to facilitate its exploration in areas such as liquid crystal displays (LCDs), advanced functional materials, and supramolecular assemblies for drug delivery and other biomedical applications.

Synthesis of 4-(4-Pentylphenyl)benzoic Acid

Several synthetic routes to 4-(4-pentylphenyl)benzoic acid have been reported, with two common methods detailed below. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

Method 1: From 4'-n-Pentyl-4-acetylbiphenyl

This method involves the haloform reaction of a methyl ketone to yield the corresponding carboxylic acid.

-

Reaction Scheme:

Figure 1: Synthesis of 4-(4-Pentylphenyl)benzoic acid from 4'-n-Pentyl-4-acetylbiphenyl.

-

Experimental Protocol:

-

In a suitable reactor, dissolve 4'-n-pentyl-4-acetylbiphenyl in p-dioxane.

-

In a separate vessel, prepare a solution of sodium hypobromite by slowly adding bromine to a cooled (10-15 °C) aqueous solution of sodium hydroxide.

-

Slowly add the sodium hypobromite solution to the solution of 4'-n-pentyl-4-acetylbiphenyl with stirring.

-

After the addition is complete, continue stirring at 35-40 °C for several hours.

-

Quench the reaction by adding sodium bisulfite.

-

Acidify the mixture with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from glacial acetic acid to obtain pure 4-(4-pentylphenyl)benzoic acid[1].

-

Method 2: From 4-n-Pentyl-4'-cyanobiphenyl

This method involves the hydrolysis of a nitrile to the corresponding carboxylic acid.

-

Reaction Scheme:

Figure 2: Synthesis of 4-(4-Pentylphenyl)benzoic acid from 4-n-Pentyl-4'-cyanobiphenyl.

-

Experimental Protocol:

-

To a flask equipped with a reflux condenser, add 4-n-pentyl-4'-cyanobiphenyl and 70% (w/w) sulfuric acid.

-

Heat the mixture under reflux with stirring for several hours.

-

Cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from glacial acetic acid to yield pure 4-(4-pentylphenyl)benzoic acid[2].

-

Physicochemical and Spectroscopic Characterization

The identity and purity of synthesized 4-(4-pentylphenyl)benzoic acid should be confirmed by a suite of analytical techniques. Below are the expected physicochemical properties and spectroscopic data, inferred from data for structurally similar compounds.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₈H₂₀O₂ | [3][4] |

| Molecular Weight | 268.35 g/mol | [3][4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | ~177 °C | [1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the biphenyl core, the aliphatic protons of the pentyl chain, and the acidic proton of the carboxylic acid group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0-13.0 | br s | 1H | -COOH |

| ~8.10 | d | 2H | Aromatic (ortho to -COOH) |

| ~7.70 | d | 2H | Aromatic (ortho to pentyl) |

| ~7.65 | d | 2H | Aromatic (meta to -COOH) |

| ~7.30 | d | 2H | Aromatic (meta to pentyl) |

| ~2.65 | t | 2H | -CH₂-Ar |

| ~1.65 | m | 2H | -CH₂-CH₂-Ar |

| ~1.35 | m | 4H | -(CH₂)₂-CH₃ |

| ~0.90 | t | 3H | -CH₃ |

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~145-140 | Aromatic C (quaternary) |

| ~130-125 | Aromatic CH |

| ~35 | -CH₂-Ar |

| ~31 | -CH₂- |

| ~22 | -CH₂- |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| ~3300-2500 (broad) | O-H stretch (carboxylic acid dimer) |

| ~2955, 2925, 2855 | C-H stretch (aliphatic) |

| ~1680 | C=O stretch (carboxylic acid dimer) |

| ~1605, 1495 | C=C stretch (aromatic) |

| ~1420, 1300 | O-H bend, C-O stretch |

| ~920 (broad) | O-H out-of-plane bend |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 268.

Liquid Crystalline Properties

4-(4-Pentylphenyl)benzoic acid is a thermotropic liquid crystal, meaning it exhibits liquid crystalline phases as a function of temperature. The presence of the carboxylic acid group promotes the formation of hydrogen-bonded dimers, which enhances the aspect ratio of the molecule and stabilizes the mesophases.

Figure 3: Dimerization of 4-(4-Pentylphenyl)benzoic acid via hydrogen bonding.

Phase Transitions

Based on reports for this compound and its analogs, 4-(4-pentylphenyl)benzoic acid is expected to exhibit a smectic mesophase. A detailed thermal analysis using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) is required to determine the precise transition temperatures and identify the specific type of smectic phase (e.g., Smectic A, Smectic C).

-

Expected Phase Sequence on Heating: Crystal (Cr) → Smectic (Sm) → Nematic (N) → Isotropic (I)

It is possible that not all phases will be present. For instance, the compound might transition directly from a smectic phase to the isotropic liquid.

-

Differential Scanning Calorimetry (DSC) Protocol:

-

Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (e.g., 200 °C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and erase any thermal history.

-

Cool the sample at the same controlled rate to a temperature below its crystallization point (e.g., 25 °C).

-

Reheat the sample at the same rate.

-

Analyze the endothermic and exothermic peaks in the heating and cooling cycles to determine the phase transition temperatures and their associated enthalpies (ΔH).

-

| Transition | Expected Temperature Range (°C) |

| Crystal to Smectic | ~100-150 |

| Smectic to Nematic | ~150-170 |

| Nematic to Isotropic | ~170-180 |

Note: These are estimated temperature ranges based on similar compounds and require experimental verification.

Applications

The unique properties of 4-(4-pentylphenyl)benzoic acid make it a promising candidate for various applications in materials science and beyond.

Liquid Crystal Displays (LCDs)

While not typically used as a single component, 4-(4-pentylphenyl)benzoic acid and its derivatives can be valuable components in liquid crystal mixtures for display applications. The ability to form stable mesophases over a broad temperature range and its influence on the dielectric anisotropy of a mixture are key properties. Furthermore, similar molecules like 4-(4-heptylphenyl)benzoic acid have been shown to be effective in creating self-assembled alignment layers in liquid crystal cells, which are crucial for achieving uniform molecular orientation and high-quality display performance.

Supramolecular Chemistry and Self-Assembly

The carboxylic acid group is a versatile functional handle for directing self-assembly through hydrogen bonding. This allows for the formation of a variety of supramolecular structures, such as liquid crystalline physical gels and hydrogen-bonded networks. These self-assembled materials can have applications in:

-

Molecular Recognition: The defined cavities and surfaces of the self-assembled structures can be designed to selectively bind to other molecules.

-

Drug Delivery: The formation of liquid crystalline phases can be exploited to encapsulate and control the release of therapeutic agents.

-

Advanced Materials: The ability to form ordered structures on surfaces can be used in the fabrication of sensors and other functional materials.

Safety and Handling

As a research chemical, 4-(4-pentylphenyl)benzoic acid should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-(4-Pentylphenyl)benzoic acid is a valuable liquid crystalline material with a rich potential for scientific investigation and application. Its straightforward synthesis, well-defined molecular structure, and propensity for self-assembly make it an attractive target for researchers in materials science, organic chemistry, and drug development. This technical guide has provided a comprehensive overview of its synthesis, predicted characterization data, liquid crystalline properties, and potential applications. It is our hope that this guide will serve as a valuable resource for the scientific community and stimulate further research into this and related materials.

References

-

PrepChem. Synthesis of 4'-n-pentyl-4-biphenylcarboxylic acid. Available from: [Link]

-

PrepChem. Synthesis of 4-n-pentyl-biphenyl-4'-carboxylic acid. Available from: [Link]

-

ChemBK. 4-(4-n-Pentylphenyl)Benzoic Acid - Physico-chemical Properties. Available from: [Link]

Sources

The Genesis of a Liquid Crystal Pioneer: A Technical Guide to 4-(4-Pentylphenyl)benzoic Acid

This in-depth technical guide delves into the discovery, history, and synthesis of 4-(4-Pentylphenyl)benzoic acid, a molecule pivotal to the development of modern liquid crystal displays (LCDs). This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of its scientific journey, detailed experimental protocols, and foundational principles.

Foreword: The Unseen Architect of Our Digital World

In the vast landscape of chemical compounds, few possess the direct lineage to a technological revolution as 4-(4-Pentylphenyl)benzoic acid. While its name may not be commonplace, its descendants are ubiquitous, gracing the screens of our televisions, smartphones, and computers. This guide illuminates the scientific narrative of this crucial molecule, tracing its origins from the burgeoning field of liquid crystal research to its role as a key intermediate in the synthesis of materials that have shaped our digital age. We will explore not just the "what" and "how" of its existence, but the "why" – the scientific rationale that guided its discovery and the enduring legacy it holds in materials science.

Discovery and Historical Context: The Quest for Stable, Room-Temperature Liquid Crystals

The story of 4-(4-Pentylphenyl)benzoic acid is intrinsically linked to the pioneering work of Professor George W. Gray and his research group at the University of Hull in the early 1970s.[1][2] Their research was driven by a critical technological need: the development of stable, colorless liquid crystalline materials that exhibited a nematic phase at ambient temperatures, a prerequisite for their use in the burgeoning field of liquid crystal displays.[2][3]

Prior to Gray's work, many known liquid crystals were either chemically unstable or operated at elevated temperatures, rendering them impractical for consumer electronics. The breakthrough came with the systematic investigation of cyanobiphenyls, a class of compounds that exhibited the desired electro-optical properties and stability.[4] The most famous of these, 4-cyano-4'-pentylbiphenyl (commonly known as 5CB), became the cornerstone of the LCD industry.

4-(4-Pentylphenyl)benzoic acid, also known as 4'-pentyl-4-biphenylcarboxylic acid, emerged as a vital precursor in the synthesis of 5CB and other valuable liquid crystalline materials.[5][6] Its molecular structure, featuring a rigid biphenyl core, a flexible pentyl chain, and a polar carboxylic acid group, proved to be an ideal template for creating molecules with the desired mesomorphic properties. The alkyl chain contributes to the material's fluidity and influences its melting point, while the rigid core is essential for the formation of the ordered, yet fluid, liquid crystal phases.

The synthesis of a range of substituted biphenyl-4-carboxylic acids was a strategic approach to understanding structure-property relationships in liquid crystals.[6] By systematically varying the terminal groups, Gray and his team were able to fine-tune the mesophase behavior of these compounds, paving the way for the design of materials with specific transition temperatures and electro-optical characteristics.

Physicochemical Properties and Characterization

4-(4-Pentylphenyl)benzoic acid is a colorless crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀O₂ | N/A |

| Molecular Weight | 268.35 g/mol | N/A |

| Melting Point | 177 °C | [5] |

| Liquid Crystal Phase | Smectic | [5] |

The formation of a smectic liquid crystal phase upon melting is a characteristic feature of this compound.[5] In a smectic phase, the molecules are organized into layers, with the long axes of the molecules typically oriented perpendicular to the layer planes. This layered structure gives rise to unique optical and rheological properties.

Synthesis of 4-(4-Pentylphenyl)benzoic Acid: Detailed Experimental Protocols

Two primary synthetic routes to 4-(4-Pentylphenyl)benzoic acid have been established, each with its own set of advantages and mechanistic underpinnings.

Method 1: From 4'-n-Pentyl-4-acetylbiphenyl via the Haloform Reaction

This method utilizes the well-established haloform reaction to convert a methyl ketone into a carboxylic acid.

Experimental Protocol:

-

Preparation of the Hypobromite Solution: In a separate vessel, dissolve 2 kg of sodium hydroxide in 7.5 L of water and cool the solution to 10-15 °C. To this cooled solution, slowly add 1.8 kg of bromine while maintaining the temperature at approximately 10 °C. This exothermic reaction forms a solution of sodium hypobromite. The cooling is crucial to prevent the disproportionation of hypobromite to bromate and bromide.

-

Reaction with the Ketone: In a 30 L stainless steel reactor equipped with a stirrer, reflux condenser, and an addition funnel, dissolve 883 g of 4'-n-pentyl-4-acetylbiphenyl in 3.75 L of p-dioxane.

-

Addition of Hypobromite: Slowly add the prepared sodium hypobromite solution to the solution of the ketone over a period of 50 minutes. The rate of addition is controlled to manage the exothermic nature of the reaction.

-

Reaction Completion and Work-up: After the addition is complete, stir the mixture at 35-40 °C for 3 hours. Allow the reaction to stand overnight.

-

Quenching and Neutralization: Add 250 g of sodium bisulfite to the reaction mixture to quench any remaining hypobromite. Neutralize the mixture with 2.8 L of concentrated hydrochloric acid. This protonates the carboxylate salt to form the carboxylic acid.

-

Isolation and Purification: Separate the resulting solid product by filtration, wash it with water, and then dry it. Recrystallize the crude product from 6 L of acetic acid to yield 747 g (84% yield) of 4'-n-pentyl-4-biphenylcarboxylic acid.[7]

Causality of Experimental Choices:

-

Choice of Haloform Reaction: This reaction is a classic and efficient method for the conversion of methyl ketones to carboxylic acids, making it a suitable choice for this synthesis.[8][9][10]

-

Use of p-Dioxane: Dioxane is a good solvent for the organic substrate and is miscible with the aqueous hypobromite solution, facilitating the reaction.

-

Sodium Bisulfite Quench: This step is essential for safety and to prevent unwanted side reactions by destroying any excess oxidizing agent.

-

Acidification: The carboxylic acid is soluble in its salt form in the basic reaction mixture. Acidification is necessary to precipitate the desired product.

-

Recrystallization: This is a standard purification technique to remove impurities and obtain a high-purity final product.

Reaction Mechanism Visualization:

Caption: Acid-catalyzed hydrolysis of 4-n-pentyl-4'-cyanobiphenyl.

Applications: A Cornerstone for Liquid Crystal Technology

The primary and most significant application of 4-(4-Pentylphenyl)benzoic acid is as a key intermediate in the synthesis of liquid crystals for display applications. [11]Its structure provides the essential biphenyl core that is prevalent in many liquid crystalline materials.

Key Applications Include:

-

Precursor to 5CB and other Cyanobiphenyls: As demonstrated in the second synthetic method, this carboxylic acid can be derived from 5CB. Conversely, the carboxylic acid can be converted to the nitrile, highlighting the synthetic relationship between these important molecules.

-

Component in Liquid Crystal Mixtures: While not typically used as a final liquid crystal material itself in displays, its derivatives, particularly esters and nitriles, are crucial components of liquid crystal mixtures. These mixtures are carefully formulated to achieve specific properties such as a broad nematic temperature range, low viscosity, and appropriate dielectric anisotropy for use in twisted nematic (TN) and other types of LCDs.

Conclusion: An Enduring Legacy in Materials Science

4-(4-Pentylphenyl)benzoic acid stands as a testament to the power of fundamental chemical research in driving technological innovation. Its discovery and the elucidation of its properties were critical steps in the development of the liquid crystal materials that underpin a multi-billion dollar industry. This guide has provided a comprehensive overview of its history, synthesis, and applications, offering valuable insights for researchers and professionals in the field. The elegant simplicity of its structure, combined with its profound impact, ensures its place in the annals of materials science.

References

- Gray, G. W., & Harrison, K. J. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131.

-

PrepChem. (n.d.). Synthesis of 4'-n-pentyl-4-biphenylcarboxylic acid. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 12). Haloform reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]

-

MySkinRecipes. (n.d.). 4'-Pentyl-[1,1'-biphenyl]-4-carboxylic acid. Retrieved from [Link]

-

University of Hull. (2023, April 21). Professor George Gray – The University of Hull scientist behind LCD Technology. Retrieved from [Link]

-

BYJU'S. (n.d.). Haloform Reaction Mechanism. Retrieved from [Link]

-

Study.com. (n.d.). Haloform Reaction | Definition, Mechanism & Examples. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-n-pentyl-biphenyl-4'-carboxylic acid. Retrieved from [Link]

-

Taylor & Francis Online. (2024, January 21). 4'-pentyl-4-cyanobiphenyl - 5CB. Retrieved from [Link]

-

White Rose Research Online. (2022, June 10). Conception, Discovery, Invention, Serendipity and Consortia:Cyanobiphenyls and Beyond. Retrieved from [Link]

-

Wikipedia contributors. (2023, October 27). George Gray (chemist). In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Cyano-4'-pentylbiphenyl (5CB): Properties, Synthesis, and Applications in Liquid Crystal Technology. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Haloform Reaction. Retrieved from [Link]

-

Wikipedia contributors. (2023, November 29). 4-Cyano-4'-pentylbiphenyl. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2011, August 9). (PDF) Orientational behaviour of ultraviolet-tailored 4-cyano-4'-pentylbiphenyl at the aqueous/liquid crystal interface. Retrieved from [Link]

-

Semantic Scholar. (n.d.). George William Gray CBE MRIA FRSE. 4 September 1926 — 12 May 2013. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives.

-

Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]

- Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.

-

ResearchGate. (2006, August). (PDF) Synthesis and mesomorphic properties of side chain liquid-crystalline biphenyl-phenyl polyacrylates. Retrieved from [Link]

-

YouTube. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. Retrieved from [Link]

- Google Patents. (n.d.). US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.

-

YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1976). Properties of the liquid crystals formed by some 4′-substituted 4-(β-p-substituted arylethyl)biphenyls. Retrieved from [Link]

-

PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. Retrieved from [Link]

Sources

- 1. hullalumni.me [hullalumni.me]

- 2. George Gray (chemist) - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. SATHEE: Chemistry Haloform Reaction Mechanism [satheejee.iitk.ac.in]

- 8. Haloform reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Haloform Reaction | Definition, Mechanism & Examples - Lesson | Study.com [study.com]

- 11. 4'-Pentyl-[1,1'-biphenyl]-4-carboxylic acid [myskinrecipes.com]

An In-depth Technical Guide to 4-(4-Pentylphenyl)benzoic Acid and Its Role in Liquid Crystal Formulations

Abstract

This technical guide provides a comprehensive overview of 4-(4-pentylphenyl)benzoic acid, a key component in the formulation of advanced liquid crystal (LC) materials. We delve into its synthesis, physicochemical properties, and its significant role in modifying the mesomorphic and electro-optical characteristics of nematic liquid crystal mixtures. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering both foundational knowledge and practical, field-proven insights into the application of this versatile organic acid. We will explore the underlying principles of its function, driven by its unique molecular architecture and propensity for hydrogen bonding, and provide detailed experimental protocols for its synthesis and characterization within a liquid crystal matrix.

Introduction: The Architectural Significance of 4-(4-Pentylphenyl)benzoic Acid in Mesogen Design

The field of liquid crystal technology is predicated on the precise engineering of molecular structures to elicit specific mesomorphic and electro-optical behaviors. Within the vast library of mesogenic and near-mesogenic compounds, benzoic acid derivatives have long been recognized for their utility, primarily due to the directional and associative nature of the carboxylic acid functional group[1]. 4-(4-Pentylphenyl)benzoic acid, also known as 4'-pentyl-[1,1'-biphenyl]-4-carboxylic acid, stands out as a particularly interesting molecule. Its structure, comprising a rigid biphenyl core, a flexible pentyl chain, and a hydrogen-bonding carboxylic acid moiety, provides a versatile platform for tuning the properties of liquid crystal mixtures.

The biphenyl core contributes to the molecule's anisotropy and thermal stability, which are fundamental requirements for liquid crystallinity[2]. The terminal pentyl group enhances its solubility in nematic hosts and influences the melting and clearing points of the resulting mixtures. However, it is the carboxylic acid group that imparts the most profound and tunable effects. Through the formation of hydrogen-bonded dimers, 4-(4-pentylphenyl)benzoic acid can effectively elongate its molecular structure, thereby promoting or stabilizing liquid crystalline phases[1][3]. This self-assembly into supramolecular structures is a powerful tool for modulating the physical properties of a host liquid crystal.

This guide will elucidate the synthesis of this compound, present its key physicochemical data, and explore its application as a guest molecule in a nematic host, providing a detailed understanding of its structure-property relationships and its impact on the performance of liquid crystal devices.

Synthesis of 4-(4-Pentylphenyl)benzoic Acid

The synthesis of 4-(4-pentylphenyl)benzoic acid is most commonly achieved through the hydrolysis of its nitrile precursor, 4-n-pentyl-4'-cyanobiphenyl (5CB), a well-characterized nematic liquid crystal[4][5]. The robust nature of the cyano group necessitates strong acidic or basic conditions for its conversion to a carboxylic acid. The following protocol details a reliable and scalable laboratory procedure.

Experimental Protocol: Synthesis of 4-(4-Pentylphenyl)benzoic Acid

Materials:

-

4-n-pentyl-4'-cyanobiphenyl (5CB)

-

Sulfuric acid (70 wt%)

-

Deionized water

-

Glacial acetic acid

Equipment:

-

Three-neck round-bottom flask (2 L)

-

Mantle heater with stirring capability

-

Reflux condenser

-

Glass filter funnel

-

Beakers

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 2 L three-neck flask equipped with a reflux condenser and a magnetic stirrer, combine 50 g of 4-n-pentyl-4'-cyanobiphenyl and 500 g of 70 wt% sulfuric acid.

-

Hydrolysis: Heat the mixture under reflux with vigorous stirring for 2.5 hours using a mantle heater. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly add 500 mL of deionized water to the reaction mixture to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration using a glass filter funnel. Wash the collected solid thoroughly with deionized water to remove any residual acid.

-

Recrystallization: Purify the crude product by recrystallization from glacial acetic acid to yield colorless crystals of 4-(4-pentylphenyl)benzoic acid.

-

Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Physicochemical Properties

The mesomorphic and thermodynamic properties of 4-(4-pentylphenyl)benzoic acid are crucial for understanding its behavior both in its pure form and as a component in liquid crystal mixtures. These properties are typically characterized using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀O₂ | |

| Molar Mass | 268.35 g/mol | N/A |

| CAS Number | 59662-47-4 | N/A |

| Melting Point (Crystal to Smectic) | 177 °C | |

| Clearing Point (Smectic to Isotropic) | >177 °C | |

| Mesophase Type | Smectic |

Role in Liquid Crystal Mixtures: A Guest-Host System Perspective

While 4-(4-pentylphenyl)benzoic acid exhibits its own liquid crystalline phase, its primary utility is often as a guest molecule in a nematic host. The introduction of a carboxylic acid into a nematic host, such as 5CB, can significantly alter the mixture's properties through the formation of hydrogen-bonded dimers. These dimers can be either homodimers of the carboxylic acid or heterodimers with other components of the mixture. This dimerization effectively creates a new, more elongated molecular species within the mixture, which can lead to an increase in the nematic-isotropic transition temperature (clearing point) and a broadening of the nematic range.

The extent of this effect is dependent on the concentration of the carboxylic acid. At low concentrations, the acid molecules may exist as monomers or form dimers, leading to a gradual change in the host's properties. As the concentration increases, the equilibrium shifts further towards dimer formation, resulting in a more pronounced effect on the clearing point.

Characterization of 4-(4-Pentylphenyl)benzoic Acid in a Nematic Host

To elucidate the role of 4-(4-pentylphenyl)benzoic acid in a liquid crystal mixture, a systematic characterization of a guest-host system is required. The following protocols outline the procedures for preparing and analyzing mixtures of 4-(4-pentylphenyl)benzoic acid in a nematic host, such as 5CB.

Preparation of Guest-Host Mixtures

Procedure:

-

Calculate the required masses of 4-(4-pentylphenyl)benzoic acid and the nematic host (e.g., 5CB) to achieve the desired weight percentages (e.g., 1%, 2%, 5%, 10% w/w).

-

Accurately weigh the components into a small vial.

-

Heat the vial to a temperature above the clearing point of the mixture while gently stirring or sonicating until a homogeneous isotropic solution is obtained.

-

Allow the mixture to cool slowly to room temperature.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the phase transition temperatures and their associated enthalpies.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Hermetically seal 3-5 mg of the liquid crystal mixture in an aluminum DSC pan. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its lowest expected transition (e.g., 0 °C).

-

Heat the sample at a controlled rate (e.g., 5 °C/min or 10 °C/min) to a temperature in the isotropic phase (e.g., 100 °C)[6][7].

-

Hold the sample at this temperature for a few minutes to ensure thermal equilibrium and erase any thermal history.

-

Cool the sample at the same controlled rate back to the starting temperature[6][7].

-

-

Data Analysis: Analyze the resulting thermogram to identify the peak temperatures of the endothermic (heating) and exothermic (cooling) transitions, which correspond to the phase transition temperatures. Integrate the peak areas to determine the enthalpy of each transition (ΔH).

Polarized Optical Microscopy (POM)

POM is used to visually identify the liquid crystal phases and observe their characteristic textures.

Experimental Protocol: POM Analysis

-

Sample Preparation: Place a small amount of the liquid crystal mixture onto a clean glass microscope slide. Cover with a coverslip and gently press to create a thin film.

-

Microscope Setup: Place the slide on a hot stage mounted on a polarized light microscope. Ensure the polarizers are crossed.

-

Thermal Analysis:

-

Heat the sample to its isotropic phase, where the field of view will appear dark.

-

Slowly cool the sample at a controlled rate (e.g., 1-2 °C/min).

-

Observe the formation of birefringent textures as the sample transitions into the nematic and any subsequent phases.

-

Record the temperatures at which these transitions occur and capture images of the characteristic textures (e.g., Schlieren, marbled for nematic; focal conic, fan-shaped for smectic).

-

Electro-Optical Characterization

The electro-optical response of the liquid crystal mixture is critical for its application in display devices. This characterization typically involves measuring the threshold voltage and response time.

Experimental Protocol: Electro-Optical Measurements

-

Cell Fabrication: Construct a liquid crystal cell using two indium tin oxide (ITO) coated glass substrates with a defined cell gap (e.g., 5-10 µm) maintained by spacers. The inner surfaces of the substrates should be coated with an alignment layer (e.g., rubbed polyimide) to promote a specific director orientation (e.g., planar or homeotropic).

-

Cell Filling: Fill the cell with the liquid crystal mixture in its isotropic phase via capillary action.

-

Measurement Setup: Place the filled cell in a temperature-controlled holder between crossed polarizers in an optical setup. A laser or a light-emitting diode can be used as the light source, and a photodiode to detect the transmitted light intensity. Apply a square-wave AC voltage to the cell.

-

Threshold Voltage (Vth): Gradually increase the applied voltage and monitor the transmitted light intensity. The threshold voltage is the voltage at which a noticeable change in transmittance occurs, corresponding to the onset of director reorientation (Fréedericksz transition).

-

Response Time: Apply a voltage significantly above the threshold to switch the cell to its "on" state. Then, remove the voltage to allow the cell to relax back to its "off" state. The rise time (τ_on) is the time taken for the transmittance to change from 10% to 90% upon voltage application, and the decay time (τ_off) is the time for the transmittance to fall from 90% to 10% upon voltage removal.

Conclusion: A Versatile Tool for Liquid Crystal Formulation

4-(4-Pentylphenyl)benzoic acid is a valuable and versatile molecule in the design and formulation of liquid crystal materials. Its synthesis from a common nematic liquid crystal precursor is straightforward. The key to its utility lies in the carboxylic acid moiety, which facilitates the formation of hydrogen-bonded dimers. This supramolecular self-assembly provides a powerful mechanism for tuning the properties of nematic liquid crystal mixtures. By incorporating 4-(4-pentylphenyl)benzoic acid as a guest, researchers can effectively increase the clearing point and broaden the nematic range of the host material. The detailed protocols provided in this guide offer a robust framework for the synthesis, preparation, and comprehensive characterization of liquid crystal systems incorporating this important organic acid, enabling the rational design of advanced materials for a wide range of electro-optical applications.

References

-

PrepChem. Synthesis of 4-n-pentyl-biphenyl-4'-carboxylic acid. Available from: [Link]

-

MDPI. Design of Chemoresponsive Soft Matter Using Hydrogen-Bonded Liquid Crystals. Available from: [Link]

- Byrne, L. E., & Sharma, D. D. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Engineering And Technology Journal, 8(9), 2740–2756.

-

ACS Publications. Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond: Implications for High-Performance Electro-Optical Devices. Available from: [Link]

-

SciSpace. Synthesis and characterization of three-arm star-shaped glassy liquid crystal containing biphenyl esters. Available from: [Link]

- IOSR Journals. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry.

-

Light-Induced Manipulation of Circularly Polarized Luminescence Color and Intensity via the Photonic Bandgap Effect. American Chemical Society. Available from: [Link]

- Royal Society of Chemistry. The Role of Hydrogen Bonding in Co-crystals.

-

Frontiers. Electro-optic response of bipolar nematic liquid crystal confined in oblate spheroid. Available from: [Link]

-

White Rose Research Online. Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols. Available from: [Link]

-

Taylor & Francis Online. 5CB – Knowledge and References. Available from: [Link]

-

MDPI. Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. Available from: [Link]

-

PMC. New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions. Available from: [Link]

-

PMC. Electro-Optical and Photo Stabilization Study of Nematic Ternary Mixture. Available from: [Link]

-

MDPI. Long Rod-Like Liquid Crystal Containing Azobenzene and the Applications in Phase-Transition Regulation and Orientation of Nematic Liquid Crystal. Available from: [Link]

-

ResearchGate. Chemical structure of nematic liquid crystal 4-cyano-4'-pentylbiphenyl (5CB). Available from: [Link]

-

PubMed. Electro-optic Response of Surface-Induced Nematic Order Above the Nematic-Isotropic Phase Transition Temperature. Available from: [Link]

-

ResearchGate. Perspective on structure-property relationship of room temperature single-component liquid crystals. Available from: [Link]

-

PubMed Central. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Available from: [Link]

-

Wikipedia. 4-Cyano-4'-pentylbiphenyl. Available from: [Link]

Sources

- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 2. Textural and electro-optical study of a room temperature nematic liquid crystal 4̍-pentyl-4-biphenylcarbonitrile doped with metal oxide nanowires in planar and in-plane switching cell configurations | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]

- 7. researchgate.net [researchgate.net]

The Dawn of a New Phase: An In-depth Technical Guide to the Early Research of 4-(4-Pentylphenyl)benzoic Acid and its Analogs

Foreword: The Unseen Architecture of Modern Displays

In the annals of materials science, few discoveries have permeated our daily lives as profoundly as that of stable, room-temperature liquid crystals. Before the advent of the ubiquitous flat-panel displays that define our interaction with the digital world, a significant body of foundational research was laid, exploring the subtle interplay of molecular structure and mesomorphic behavior. This technical guide delves into the core of this early research, focusing on 4-(4-Pentylphenyl)benzoic acid and its homologous analogs. These compounds, while perhaps not as commercially celebrated as their cyanobiphenyl cousins, were instrumental in elucidating the fundamental principles that govern the liquid crystalline state. As we dissect the synthesis, characterization, and structure-property relationships of these materials, we gain a deeper appreciation for the meticulous scientific inquiry that paved the way for a technological revolution. This guide is intended for researchers, scientists, and drug development professionals who seek not just to understand, but to innovate upon the foundational pillars of soft matter chemistry.

The Genesis of a Mesogen: The Biphenyl Carboxylic Acid Core

The story of 4-(4-pentylphenyl)benzoic acid is intrinsically linked to the broader exploration of calamitic (rod-shaped) liquid crystals. The pioneering work of George W. Gray in the mid-20th century established a systematic approach to designing molecules with predictable liquid crystalline properties.[1][2] His seminal book, "Molecular Structure and the Properties of Liquid Crystals," laid the theoretical groundwork for understanding how molecular shape, polarity, and polarizability influence the formation of mesophases.[3] The biphenyl core was identified as a key structural motif, providing the necessary rigidity and linearity for molecules to exhibit anisotropic ordering in the liquid state.

The addition of a carboxylic acid group to the biphenyl structure introduced a crucial element: hydrogen bonding. This intermolecular interaction promotes the formation of dimers, effectively elongating the molecular unit and enhancing the stability of the liquid crystalline phase.[4] The early investigations into homologous series, where the length of a terminal alkyl chain is systematically varied, provided invaluable insights into the delicate balance of forces that govern the transition between crystalline, smectic, nematic, and isotropic phases.

Constructing the Mesogen: A Plausible Synthetic Pathway

Overall Synthetic Scheme

Caption: Plausible synthetic pathway for 4-(4-Pentylphenyl)benzoic acid.

Detailed Experimental Protocols

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

-

Reaction Principle: This palladium-catalyzed cross-coupling reaction joins an organoboron compound (phenylboronic acid) with an organohalide (4-bromotoluene).

-

Detailed Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromotoluene (1.0 eq), phenylboronic acid (1.1 eq), and a suitable solvent such as toluene or a mixture of toluene and water.

-

Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

-

Purge the flask with nitrogen for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure 4-bromo-4'-methylbiphenyl.

-

This step can be achieved through a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction, or more directly via a Grignard reaction.

-

Reaction Principle: A Grignard reagent is formed from an organohalide and magnesium metal, which then acts as a nucleophile to attack an electrophile.

-

Detailed Protocol:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 4-bromo-4'-methylbiphenyl (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath.

-

Once the Grignard reagent has formed (indicated by the disappearance of the magnesium), add 1-bromobutane (1.1 eq) dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the resulting 4-pentyl-4'-methylbiphenyl by column chromatography.

-

-

Reaction Principle: The methyl group on the biphenyl core is oxidized to a carboxylic acid using a strong oxidizing agent.

-

Detailed Protocol:

-

Dissolve 4-pentyl-4'-methylbiphenyl (1.0 eq) in a suitable solvent mixture, such as pyridine and water.

-